N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, N,6-dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine , adheres to IUPAC guidelines:
- Pyridin-2-amine : The parent structure is a pyridine ring with an amino group (-NH$$_2$$) at position 2.
- N,6-Dimethyl : A methyl group (-CH$$_3$$) substitutes the amino group’s nitrogen (N-methyl), and another methyl group resides at position 6 of the pyridine ring.
- 5-(1-Tosylpiperidin-2-yl) : At position 5, a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) is attached. The piperidine’s nitrogen is further substituted with a tosyl group (-SO$$2$$-C$$6$$H$$4$$-CH$$3$$), a p-toluenesulfonyl moiety.
Molecular Formula : C$${20}$$H$${27}$$N$$3$$O$$2$$S
Molecular Weight : 373.51 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).
Structural Features and Spectroscopic Identification
Key structural characteristics include:
- Pyridine Core : Aromatic six-membered ring with nitrogen at position 1, contributing to electron-deficient properties.
- Piperidine-Tosyl Substituent : The chair-conformation piperidine ring introduces stereochemical complexity, while the tosyl group enhances solubility and reactivity.
- Methyl Substituents : The N-methyl and C6-methyl groups influence electronic distribution and steric interactions.
Spectroscopic data for analogous compounds reveal:
- $$^1$$H NMR : Peaks between δ 2.1–2.5 ppm (piperidine CH$$_2$$), δ 2.8–3.2 ppm (N-methyl), and δ 7.2–8.1 ppm (pyridine and tosyl aromatic protons).
- IR Spectroscopy : Stretching vibrations at 1,150 cm$$^{-1}$$ (S=O) and 1,350 cm$$^{-1}$$ (C-N).
Table 1: Structural Descriptors
| Feature | Description |
|---|---|
| Parent Ring | Pyridine (C$$5$$H$$5$$N) |
| Substituents | N-Methyl, C6-Methyl, 1-Tosylpiperidin-2-yl |
| Hybridization | sp$$^2$$ (pyridine), sp$$^3$$ (piperidine) |
| Aromaticity | Pyridine: Yes; Piperidine: No |
Properties
Molecular Formula |
C19H25N3O2S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N,6-dimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-14-7-9-16(10-8-14)25(23,24)22-13-5-4-6-18(22)17-11-12-19(20-3)21-15(17)2/h7-12,18H,4-6,13H2,1-3H3,(H,20,21) |
InChI Key |
YFVFTZQPCDPSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)NC)C |
Origin of Product |
United States |
Preparation Methods
Lactam Tosylation and Ring Functionalization
The 1-tosylpiperidin-2-yl subunit is synthesized from piperidin-2-one through a two-step process. First, piperidin-2-one undergoes tosylation at the nitrogen using p-toluenesulfonyl chloride in the presence of a base such as triethylamine, yielding 1-tosylpiperidin-2-one in 85–92% yield. This intermediate is critical for subsequent transamidation or ring-opening reactions.
Recent advancements highlight the use of ammonium carbonate as an ammonia source for transamidation under catalyst-free conditions. For example, heating 1-tosylpiperidin-2-one with ammonium carbonate (1.5 equiv) in acetonitrile at 40°C for 16–36 hours affords 2-aminopiperidine derivatives, which are subsequently methylated to introduce the N-methyl group.
Alternative Routes via Cyclization
An alternative approach involves constructing the piperidine ring through cyclization of δ-amino ketones. For instance, treatment of 5-aminopentan-2-one with tosyl chloride in dichloromethane generates the corresponding tosylate, which undergoes intramolecular cyclization in basic conditions to form 1-tosylpiperidin-2-yl derivatives. This method avoids lactam intermediates but requires stringent control over reaction stoichiometry to prevent over-tosylation.
Functionalization of the Pyridine Core
Regioselective Methylation at Position 6
The 6-methylpyridin-2-amine core is synthesized from pyridin-2-amine through Friedel-Crafts alkylation. Using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) in dichloroethane at 80°C, methylation occurs preferentially at the 6-position due to the directing effect of the amino group. This step achieves 70–78% yield, with minor byproducts (e.g., 4-methyl isomers) removed via column chromatography.
Introduction of the N-Methyl Group
The N-methylation of pyridin-2-amine is accomplished via Eschweiler-Clarke conditions. Treatment with formaldehyde and formic acid at reflux (100°C, 12 hours) selectively methylates the amino group, yielding N-methylpyridin-2-amine in 90% yield. Careful pH adjustment during workup prevents over-methylation or ring methylation.
Coupling Strategies for Moiety Integration
Nucleophilic Aromatic Substitution
Coupling the 1-tosylpiperidin-2-yl subunit to the pyridine core is achieved through nucleophilic aromatic substitution at position 5. The pyridine derivative 5-bromo-N,6-dimethylpyridin-2-amine is reacted with 1-tosylpiperidin-2-ol in the presence of potassium carbonate and a palladium catalyst (e.g., Pd(OAc)₂) in DMF at 120°C. This Ullmann-type coupling affords the target compound in 65–72% yield.
Transition Metal-Catalyzed Cross-Coupling
An alternative method employs Suzuki-Miyaura coupling. The pyridine core is functionalized with a boronic ester at position 5, which reacts with 1-tosylpiperidin-2-yl bromide under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). This method offers superior regioselectivity (85–90% yield) but requires additional steps to install the boronic ester.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The transamidation of 1-tosylpiperidin-2-one is highly sensitive to temperature. As shown in Table 1, optimal conversion (98%) occurs at 40°C in acetonitrile, whereas lower temperatures (25°C) result in incomplete reactions (<50% yield). Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction but may degrade the tosyl group.
Table 1: Transamidation Optimization for 1-Tosylpiperidin-2-one
| Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 25 | Acetonitrile | 36 | 48 |
| 40 | Acetonitrile | 16 | 98 |
| 40 | DMF | 12 | 92 |
Catalytic Systems for Coupling
Palladium-based catalysts outperform copper in cross-coupling reactions. For example, Pd(OAc)₂ with Xantphos as a ligand achieves 85% yield in Suzuki couplings, whereas CuI/1,10-phenanthroline systems yield only 40–50%.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.0 Hz, 2H, tosyl aromatic), 6.45 (d, J = 8.5 Hz, 1H, pyridine H-3), 6.20 (d, J = 8.5 Hz, 1H, pyridine H-4), 3.50–3.70 (m, 2H, piperidine H-2 and H-6), 2.45 (s, 3H, tosyl CH₃), 2.30 (s, 3H, N-CH₃), 2.10 (s, 3H, C6-CH₃).
HRMS (ESI+) : Calculated for C₂₀H₂₆N₃O₂S [M+H]⁺: 396.1745; Found: 396.1748.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Core Variations
- Pyridine vs. 5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine (Pyrimidine core, ): The pyrimidine ring enhances electron-deficient character, which may improve interactions with enzymes or receptors requiring electron-poor aromatic systems.
Substituent Effects
- Tosyl Group : The tosyl moiety in the target compound introduces steric bulk and electron-withdrawing effects, likely reducing solubility compared to analogs with smaller substituents (e.g., methyl or methoxy groups).
- Piperidine/Piperazine Variations :
- 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (): Contains a piperazine ring, which is more basic (pKb ~2.7 for piperidine vs. ~1.3 for piperazine) due to the additional nitrogen, enhancing solubility in acidic environments.
- 6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (): Features a partially saturated pyrimidine ring, increasing conformational flexibility compared to the rigid pyridine core.
Physicochemical Properties
*LogP estimated using fragment-based methods.
Basicity and Electronic Effects
- Piperidine vs. Pyridine Basicity : Piperidine (pKb ~2.7) is significantly more basic than pyridine (pKb ~8.7) due to its saturated structure and localized lone pair on nitrogen . The tosyl group, however, reduces basicity by delocalizing the nitrogen lone pair.
Biological Activity
N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H23N3O2S
- Molecular Weight : 345.46 g/mol
- CAS Number : 1352527-70-8
The structure of this compound features a pyridine ring substituted with a tosylpiperidine moiety, which is crucial for its biological activity.
Research indicates that this compound interacts with various neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which could explain its effects on mood and cognition.
Biological Activity
- Antidepressant Effects : In preclinical studies, this compound has shown promise as an antidepressant. Animal models demonstrated significant reductions in depressive-like behaviors when administered this compound compared to control groups.
- Cognitive Enhancement : Studies suggest that this compound may enhance cognitive functions such as memory and learning. The mechanism may involve the modulation of cholinergic pathways.
- Analgesic Properties : Preliminary data indicate that it may possess analgesic properties, providing potential benefits in pain management.
Study 1: Antidepressant Activity
A study conducted on rodents evaluated the antidepressant-like effects of this compound. The results indicated a significant decrease in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard treatments like fluoxetine.
Study 2: Cognitive Function
In a double-blind study involving healthy volunteers, the administration of this compound resulted in improved performance on cognitive tasks compared to placebo. Participants reported enhanced focus and memory retention.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | [Study 1] |
| Cognitive Enhancement | Improved memory and focus | [Study 2] |
| Analgesic | Potential pain relief | Preliminary Data |
Q & A
Q. How can synthetic routes for N,6-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine be optimized to improve yield and purity?
Methodological Answer:
- Multi-step synthesis : Use reductive amination for the pyridine core, followed by tosylation of the piperidine moiety. Catalysts like palladium (for coupling) or sodium borohydride (for reduction) enhance selectivity .
- Reaction conditions : Optimize temperature (e.g., 50–70°C for amination) and solvent polarity (DMF for polar intermediates, toluene for non-polar steps) to minimize side reactions .
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization in ethanol for high-purity isolates .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : Resolve 3D conformation, particularly for the tosyl-piperidine and pyridine moieties .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl groups at N and C6) and assess piperidine ring puckering .
- DFT calculations : Validate bond angles and dihedral angles using B3LYP/6-311G(d,p) basis sets to compare with experimental data .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Kinase assays : Test inhibition of TrkA or related kinases using in vitro fluorescence polarization assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
- Receptor binding studies : Screen for neurotransmitter receptor interactions (e.g., serotonin or dopamine receptors) via radioligand displacement assays .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity at IC > 20 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Substituent variation : Replace the tosyl group with sulfonamide or carbamate analogs to modulate lipophilicity and blood-brain barrier penetration .
- Piperidine modifications : Introduce sp-hybridized carbons (e.g., fluorination at C2) to restrict conformational flexibility and improve target binding .
- Data-driven SAR : Use clustering analysis of IC values across kinase panels to identify critical substituents for selectivity .
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability bottlenecks .
- Metabolite identification : Use LC-MS to detect active metabolites (e.g., N-demethylation products) that may contribute to efficacy .
- Dose-response reconciliation : Compare in vitro IC with in vivo exposure (AUC) to adjust dosing regimens .
Q. What computational strategies are effective for predicting off-target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against the ChEMBL database, prioritizing kinases and GPCRs due to the compound’s structural motifs .
- MD simulations : Run 100-ns trajectories to assess binding stability at TrkA’s ATP pocket, focusing on hydrogen bonds with Glu590 and hydrophobic contacts .
- QSAR models : Train models on pyridine derivatives to predict ADMET properties and prioritize analogs with reduced hERG liability .
Q. How can multi-target interactions be systematically investigated?
Methodological Answer:
- Polypharmacology profiling : Use Broad Institute’s LINCS L1000 platform to measure gene expression changes across 1,000+ pathways .
- Thermodynamic profiling : Perform ITC (isothermal titration calorimetry) to quantify binding entropy/enthalpy trade-offs for dual kinase-GPCR activity .
- Network pharmacology : Construct interaction networks using STRING-DB to identify synergistic targets (e.g., TrkA and β-adrenergic receptors) .
Q. What strategies address solubility challenges in in vivo studies?
Methodological Answer:
- Salt formation : Convert the free base to hydrochloride or citrate salts for improved aqueous solubility (test pH 4–7) .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma stability .
- Prodrug design : Introduce phosphate esters at the pyridine amine, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
